

A Comparative Analysis of TYK2 Inhibitors: Deucravacitinib vs. the Elusive RO495

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Compound of Interest		
Compound Name:	RO495	
Cat. No.:	B597900	Get Quote

A comprehensive comparison between the FDA-approved deucravacitinib and the investigational compound **RO495** is currently hampered by a significant lack of publicly available data for **RO495**. Both compounds are potent inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. However, beyond this shared therapeutic target, the available information diverges substantially, with extensive clinical and preclinical data for deucravacitinib and a notable absence of such information for **RO495**.

Deucravacitinib, developed by Bristol Myers Squibb, is a first-in-class, oral, selective, allosteric TYK2 inhibitor.[1][2] It is approved for the treatment of moderate-to-severe plaque psoriasis.[3] [4] In contrast, **RO495**, also identified as CS-2667, is described in chemical supplier catalogs as a potent TYK2 inhibitor, but no substantive preclinical or clinical data, nor information on its developmental status, is publicly accessible. This disparity prevents a direct, evidence-based comparison of their efficacy and safety profiles.

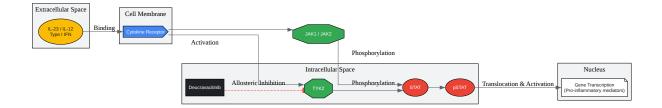
This guide will, therefore, provide a detailed overview of the well-characterized TYK2 inhibitor, deucravacitinib, as a benchmark for this therapeutic class. The information presented is intended for researchers, scientists, and drug development professionals to illustrate the current understanding of selective TYK2 inhibition.

Deucravacitinib: A Detailed Profile Mechanism of Action



Deucravacitinib selectively inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2), which is distinct from the highly conserved ATP-binding site in the catalytic domain (JH1) targeted by other Janus kinase (JAK) inhibitors.[2][5][6] This allosteric inhibition stabilizes an inactive conformation of TYK2, thereby blocking the downstream signaling of key cytokines implicated in the pathogenesis of psoriasis and other immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons.[5][7][8][9] This selective, allosteric mechanism is believed to contribute to its favorable safety profile compared to less selective JAK inhibitors.[10][11]

Signaling Pathway of TYK2 Inhibition by Deucravacitinib



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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-mediated STAT phosphorylation.

Efficacy in Plaque Psoriasis

The efficacy of deucravacitinib in moderate-to-severe plaque psoriasis has been established in large, randomized, double-blind, Phase 3 clinical trials, notably the POETYK PSO-1 and POETYK PSO-2 studies.[2][4] These trials demonstrated the superiority of deucravacitinib over both placebo and the phosphodiesterase-4 inhibitor apremilast.



Table 1: Key Efficacy Outcomes from POETYK PSO-1 and PSO-2 Trials at Week 16

Outcome	Deucravacitinib 6 mg QD	Apremilast 30 mg BID	Placebo
POETYK PSO-1			
PASI 75 Response (%)	58.4	35.1	12.7
sPGA 0/1 Response (%)	53.6	32.1	7.2
POETYK PSO-2			
PASI 75 Response (%)	53.0	39.8	9.4
sPGA 0/1 Response (%)	49.5	33.9	8.6
Data sourced from POETYK PSO-1 and PSO-2 clinical trials. [12][13]			

Long-term extension studies of the POETYK PSO trials have shown that the clinical response to deucravacitinib is maintained for up to five years with continuous treatment, with no new safety signals identified.[3]

Safety and Tolerability

Deucravacitinib has demonstrated a consistent safety profile across its clinical development program. The most frequently reported adverse events include nasopharyngitis, upper respiratory tract infections, and headache.[13][14] Importantly, the selective inhibition of TYK2 by deucravacitinib is associated with a low incidence of the adverse events commonly linked to broader JAK inhibition, such as significant changes in laboratory parameters.[2][13]

Experimental Protocols



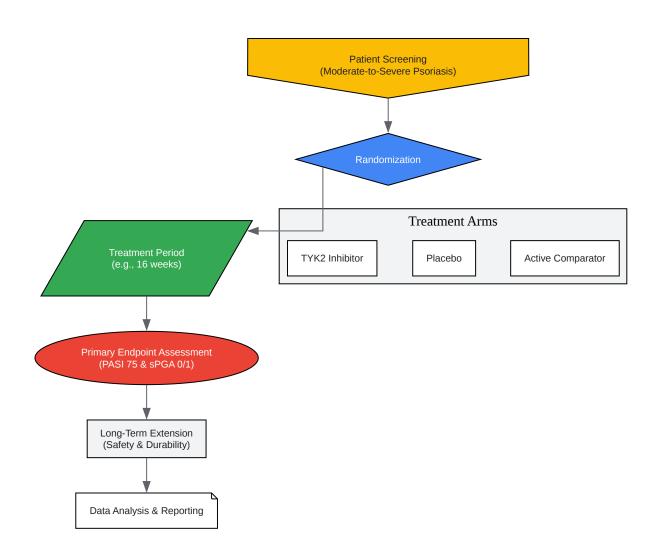
The methodologies for the pivotal Phase 3 trials of deucravacitinib provide a framework for evaluating the efficacy and safety of TYK2 inhibitors in psoriasis.

POETYK PSO-1 and PSO-2 Trial Design

- Study Design: Multicenter, randomized, double-blind, placebo- and active comparatorcontrolled Phase 3 trials.[2]
- Participants: Adults with moderate-to-severe plaque psoriasis (defined as Psoriasis Area and Severity Index [PASI] score ≥12, static Physician's Global Assessment [sPGA] score ≥3, and body surface area [BSA] involvement ≥10%).
- Intervention: Patients were randomized to receive deucravacitinib (6 mg once daily), placebo, or apremilast (30 mg twice daily).
- Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a
 PASI 75 response (at least a 75% reduction in PASI score from baseline) and the percentage
 of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16 compared to
 placebo.[2]
- Secondary Endpoints: Key secondary endpoints included comparisons of PASI 75 and sPGA 0/1 responses with apremilast at week 16.

Experimental Workflow for a Psoriasis Clinical Trial





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Caption: A generalized workflow for a Phase 3 clinical trial in psoriasis.

Conclusion

Deucravacitinib stands as a well-documented example of a successful, selective, allosteric TYK2 inhibitor, with a robust body of evidence supporting its efficacy and safety in the



treatment of moderate-to-severe plaque psoriasis. The lack of publicly available data for **RO495** (CS-2667) precludes a meaningful comparative analysis at this time. For a comprehensive evaluation of **RO495**'s potential, future disclosure of its preclinical and clinical data, including its precise mechanism of inhibition, selectivity profile, and performance in clinical trials, is necessary. Until such information becomes available, deucravacitinib remains the primary reference compound for understanding the therapeutic potential of this class of molecules.

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